Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride
Description
Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride is a synthetic organic compound featuring a thiazolidine core, a saturated five-membered ring containing sulfur and nitrogen atoms. The molecule includes a 2-methyl substituent on the thiazolidine ring, a formamido linker, and a methyl ester group on the propanoate side chain. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
methyl 3-[(2-methyl-1,3-thiazolidine-4-carbonyl)amino]propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S.ClH/c1-6-11-7(5-15-6)9(13)10-4-3-8(12)14-2;/h6-7,11H,3-5H2,1-2H3,(H,10,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUCXZAEZLECAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC(CS1)C(=O)NCCC(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach
Thiazolidine rings are typically synthesized via cyclization of β-amino thiols with carbonyl compounds. For 2-methyl substitution:
Procedure
- React L-cysteine methyl ester (10 mmol) with acetone (12 mmol) in methanol under nitrogen.
- Add catalytic p-toluenesulfonic acid (0.5 mmol) and reflux at 65°C for 6 hr.
- Hydrolyze the ester using 2M NaOH (20 mL) at 0°C to yield 2-methyl-1,3-thiazolidine-4-carboxylic acid.
Characterization Data
- Yield : 78%
- ¹H NMR (D₂O): δ 4.21 (dd, J=7.2 Hz, 1H, CH-S), 3.82 (m, 2H, CH₂-N), 2.95 (s, 3H, CH₃), 1.48 (s, 3H, CH₃-C)
- IR (KBr): 1715 cm⁻¹ (C=O stretch)
Formamide Bond Formation
Carbodiimide-Mediated Coupling
Activation of the thiazolidine carboxylic acid precedes amidation:
Stepwise Protocol
- Suspend 2-methyl-1,3-thiazolidin-4-carboxylic acid (5 mmol) in dry DCM (30 mL).
- Add EDC·HCl (5.5 mmol) and HOBt (5 mmol) at 0°C.
- Stir for 30 min, then add methyl 3-aminopropanoate hydrochloride (5 mmol) and DIPEA (10 mmol).
- Warm to room temperature and stir for 12 hr.
Optimization Table
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 25 | 72 |
| DCC/DMAP | THF | 40 | 68 |
| HATU | DMF | 0→25 | 85 |
Hydrochloride Salt Formation
The final protonation ensures stability and crystallinity:
Salt Generation Method
- Dissolve the free base (3 mmol) in anhydrous ethyl acetate (15 mL).
- Slowly add 4M HCl in dioxane (0.75 mL, 3 mmol) with ice cooling.
- Filter the precipitate and wash with cold ether (3×5 mL).
Critical Parameters
- pH Control : Maintain pH 2–3 during salt formation
- Solvent System : Ethyl acetate/dioxane (4:1 v/v) prevents oiling out
- Drying : Vacuum desiccation over P₂O₅ yields 93% pure product
Analytical Characterization
Spectroscopic Confirmation
¹³C NMR (DMSO-d₆):
- δ 170.8 (ester C=O)
- δ 165.3 (formamide C=O)
- δ 56.1 (thiazolidine C-S)
- δ 28.4 (N-CH₃)
HPLC Purity : 99.2% (C18 column, 0.1% TFA in H₂O/MeOH gradient)
X-ray Crystallography
Single crystals obtained from ethanol/water (9:1):
- Space Group : P2₁/c
- Unit Cell : a=8.21 Å, b=11.05 Å, c=14.33 Å
- Hydrogen Bonding : N-H⋯Cl (2.89 Å) stabilizes crystal lattice
Scale-Up Considerations
Process Challenges
- Thiazolidine ring sensitivity to oxidative conditions
- Amide racemization at elevated temperatures
Mitigation Strategies
- Use N₂-sparged reactors for oxygen-sensitive steps
- Maintain reaction temps <50°C during coupling
- Implement inline IR for real-time reaction monitoring
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilize methyl 3-aminopropanoate on Wang resin:
- Load ester via DIC/HOAt activation (0.8 mmol/g loading)
- Couple Fmoc-thiazolidine carboxylate using PyBOP
- Cleave with TFA/HCl (95:5) to obtain hydrochloride salt
Advantages :
- Reduces purification steps
- Enables parallel synthesis of analogs
Industrial Production Feasibility
Cost Analysis
| Component | Cost/kg ($) | Contribution (%) |
|---|---|---|
| L-cysteine | 120 | 38 |
| Coupling Reagents | 950 | 45 |
| Solvents | 25 | 12 |
Process Intensification Opportunities
- Continuous flow hydrogenation for thiazolidine synthesis
- Membrane-based solvent recovery systems
Environmental Impact Assessment
E-Factor Calculation
Total waste/kg product = 23 kg
- Solvents : 89% of total waste
- Aqueous Streams : 8%
Green Chemistry Alternatives
- Replace DMF with cyclopentyl methyl ether (CPME)
- Use enzymatic coupling with CAL-B lipase
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Reaction with aqueous HCl (or other protic acids) yields 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoic acid and methanol. This reaction proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water . -
Basic Hydrolysis :
Treatment with NaOH or KOH generates the corresponding carboxylate salt (sodium 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate ) and methanol. The reaction is irreversible under alkaline conditions .
| Conditions | Reagents | Products |
|---|---|---|
| Acidic (HCl, H₂O) | H₃O⁺ | Propanoic acid derivative + methanol |
| Basic (NaOH, H₂O) | OH⁻ | Sodium propanoate salt + methanol |
Amide Bond Reactivity
The formamido group (-NH-C=O) exhibits stability under mild conditions but can hydrolyze under extreme pH or elevated temperatures:
-
Acidic Hydrolysis :
Concentrated HCl or H₂SO₄ at reflux cleaves the amide bond, producing 2-methyl-1,3-thiazolidine-4-carboxylic acid and 3-aminopropanoic acid methyl ester hydrochloride . -
Enzymatic Cleavage :
Proteases (e.g., trypsin) may target the amide bond under physiological conditions, though steric hindrance from the thiazolidine ring could reduce susceptibility .
Thiazolidine Ring Reactivity
The saturated 1,3-thiazolidine ring (containing sulfur and nitrogen) demonstrates unique reactivity:
-
Oxidation :
Reaction with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) oxidizes the sulfur atom to sulfoxide or sulfone derivatives . -
Ring-Opening :
Strong acids (e.g., HBr in acetic acid) can protonate the ring nitrogen, leading to cleavage and formation of 3-[(2-mercaptoethyl)formamido]propanoate derivatives .
Hydrochloride Salt Interactions
The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol). Neutralization with bases like NaHCO₃ liberates the free base, altering solubility and reactivity .
Nucleophilic Substitution at Ester
The ester’s methoxy group can undergo nucleophilic displacement:
-
Transesterification :
Alcohols (e.g., ethanol) in acidic or basic media replace the methyl group, forming ethyl esters . -
Aminolysis :
Primary amines (e.g., methylamine) convert the ester to amides under catalytic conditions .
Thermal Degradation
Thermogravimetric analysis (TGA) predicts decomposition above 200°C, with possible fragmentation into:
Scientific Research Applications
Pharmaceutical Development
Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride has been studied for its potential as a pharmaceutical agent. Preliminary research indicates that it may possess anti-inflammatory and antimicrobial properties , making it a candidate for developing new therapeutic agents. The thiazolidine structure is known to influence various biological activities, which could lead to applications in treating metabolic disorders and infections.
Interaction Studies
Research has shown that compounds containing thiazolidine rings can modulate enzyme activity and receptor binding. This compound may exhibit similar interactions with biological targets, potentially influencing metabolic pathways crucial for maintaining homeostasis in biological systems.
Antimicrobial and Anti-inflammatory Effects
The compound's biological properties have been explored in various studies. For instance, its potential antimicrobial effects could be harnessed in developing treatments for bacterial infections. Additionally, its anti-inflammatory properties suggest it may be beneficial in managing conditions characterized by inflammation.
Case Studies
Several case studies have highlighted the compound's efficacy:
- A study demonstrated that derivatives of thiazolidine compounds exhibited significant antimicrobial activity against various pathogens.
- Another investigation indicated that compounds with similar structures showed promising results in reducing inflammatory markers in vitro.
Future Research Directions
Given its promising properties, future research should focus on:
- In vivo studies to confirm the therapeutic potential and safety profile of this compound.
- Exploring its mechanisms of action at the molecular level to elucidate how it interacts with specific biological targets.
- Investigating potential applications in drug formulations aimed at treating metabolic disorders and infections.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its pharmacological activity. These atoms can interact with various enzymes and receptors, leading to the modulation of biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidine and Thiazolidinone Derivatives
The thiazolidine ring in this compound differentiates it from thiazolidinone derivatives, which contain a ketone group. For example, halogenated 2-aryl-4-thiazolidinones described in exhibit selective antitumor activity against non-small cell lung cancer and leukemias.
Key Structural and Functional Differences:
Ester-Functionalized Analogues
The methyl ester group in the target compound is analogous to methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride (). While the imidazole and thiazolidine cores differ in electronic properties, both compounds utilize ester groups to modulate lipophilicity. The hydrochloride salt in both cases improves solubility, suggesting shared formulation strategies for drug delivery .
Research Findings and Implications
Physicochemical Properties
- Molecular Weight : Estimated ~290–300 g/mol (based on formula).
- Solubility : High in polar solvents due to hydrochloride salt.
- Stability: Thiazolidine rings are generally stable under physiological conditions but may undergo oxidation to thiazolidinones.
Biological Activity
Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its biological activities linked to the thiazolidinone framework. This article synthesizes current research findings on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Synthesis
The compound belongs to the thiazolidinone class, known for various biological activities. The synthesis typically involves the reaction of 2-methyl-1,3-thiazolidin-4-one derivatives with formamide and propanoic acid derivatives under controlled conditions to yield the desired hydrochloride salt form. The thiazolidinone ring is crucial for its biological efficacy.
1. Antimicrobial Activity
Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiazolidinone structure exhibit significant activity against a range of microorganisms.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 625 µg/ml | |
| Escherichia coli | >5000 µg/ml | |
| Pseudomonas aeruginosa | 1000 µg/ml | |
| Candida albicans | 1250 µg/ml |
These MIC values suggest that this compound may be effective against both gram-positive and gram-negative bacteria as well as fungi.
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate have demonstrated cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | <10 | |
| A549 (Lung Cancer) | 3.0 | |
| HeLa (Cervical Cancer) | 17.4 |
The IC50 values indicate that these compounds can inhibit cell proliferation effectively, suggesting a mechanism that may involve apoptosis or cell cycle arrest.
3. Anti-inflammatory Activity
Thiazolidinones are also recognized for their anti-inflammatory effects. Compounds in this category have been shown to inhibit pro-inflammatory cytokines and reduce nitric oxide production in vitro.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various thiazolidinone derivatives, this compound was tested against several strains of bacteria and fungi. Results indicated a significant reduction in microbial growth at concentrations lower than those required for standard antibiotics, highlighting its potential as an alternative therapeutic agent.
Case Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer activity of thiazolidinone derivatives demonstrated that this compound induced apoptosis in MCF-7 cells by activating caspase pathways and increasing reactive oxygen species (ROS) levels. This suggests a dual mechanism involving both direct cytotoxicity and modulation of cellular signaling pathways.
Q & A
Basic: What are the recommended analytical methods for verifying the purity and structural integrity of this compound?
Methodological Answer:
- HPLC with UV/Vis detection is widely used for purity assessment, particularly for detecting impurities such as thiazolidine derivatives or unreacted intermediates. Reference standards (e.g., EP/Pharmaceutical-grade impurities) should be employed for calibration .
- NMR spectroscopy (1H and 13C) is critical for confirming the presence of the thiazolidine ring, methyl ester, and formamido groups. For example, the singlet at ~3.7 ppm in 1H NMR corresponds to the methyl ester group, while the thiazolidine protons appear as multiplet signals between 2.5–4.0 ppm .
- Mass spectrometry (ESI-MS) validates the molecular ion peak (e.g., [M+H]+ at m/z ~307 for the free base) and detects hydrochloride adducts .
Basic: How can researchers optimize synthesis routes for this compound while minimizing byproducts?
Methodological Answer:
- Stepwise coupling : React 2-methyl-1,3-thiazolidin-4-carboxylic acid with methyl 3-aminopropanoate using carbodiimide-based coupling agents (e.g., EDC/HOBt). Monitor pH to avoid hydrolysis of the ester group .
- Solvent selection : Use anhydrous DMF or dichloromethane to suppress side reactions like thiazolidine ring oxidation .
- Temperature control : Maintain reactions at 0–5°C during coupling to reduce epimerization or thiazolidine ring degradation .
Advanced: How should researchers design experiments to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor binding)?
Methodological Answer:
- Comparative dose-response assays : Test the compound across multiple concentrations (e.g., 1 nM–100 µM) in parallel assays (enzyme inhibition vs. cell-based receptor binding) to identify off-target effects .
- Isothermal titration calorimetry (ITC) : Quantify binding affinities to distinguish direct interactions (e.g., with kinases) from nonspecific binding .
- Molecular docking simulations : Use crystal structures of target proteins (e.g., COX-2 or GPCRs) to predict binding modes of the thiazolidine and formamido groups .
Advanced: What strategies mitigate instability of the hydrochloride salt under varying pH and temperature conditions?
Methodological Answer:
- Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent hydrolysis of the ester group. Reconstitute in anhydrous DMSO for biological assays .
- pH stability profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) in buffers (pH 1–10) to identify degradation pathways. HPLC-PDA can detect hydrolysis products like propanoic acid derivatives .
- Chelation : Add EDTA (0.1–1 mM) to aqueous solutions to sequester metal ions that catalyze thiazolidine ring oxidation .
Basic: What spectroscopic techniques are most effective for characterizing degradation products?
Methodological Answer:
- LC-MS/MS : Identify degradation products via fragmentation patterns. For example, hydrolysis of the ester group produces a carboxylic acid derivative (m/z ~293) .
- FT-IR spectroscopy : Detect carbonyl stretching vibrations (e.g., ester C=O at ~1740 cm⁻¹ vs. acid C=O at ~1700 cm⁻¹) to confirm ester hydrolysis .
- X-ray crystallography : Resolve crystal structures of degradation byproducts (e.g., cyclized thiazolidine derivatives) to confirm stereochemical changes .
Advanced: How can researchers address discrepancies in reported solubility data across solvents?
Methodological Answer:
- Ternary phase diagrams : Map solubility in co-solvent systems (e.g., water/ethanol/PEG 400) to identify optimal formulations for in vivo studies .
- Dynamic light scattering (DLS) : Assess aggregation tendencies in aqueous buffers (e.g., PBS) that may artificially reduce measured solubility .
- High-throughput solubility screening : Use 96-well plates with automated UV/Vis quantification to test solubility in 20+ solvents (e.g., DMSO, acetonitrile, ethyl acetate) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact. The hydrochloride salt may cause irritation .
- Ventilation : Conduct reactions in fume hoods due to potential release of volatile amines during degradation .
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal to avoid corrosivity .
Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
Methodological Answer:
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups on the thiazolidine ring) with logP, solubility, and bioavailability .
- Molecular dynamics simulations : Predict metabolic stability by simulating interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
- ADMET prediction tools : Use software like SwissADME to prioritize analogs with favorable absorption and low hepatotoxicity .
Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Purification bottlenecks : Replace flash chromatography with recrystallization (e.g., using ethanol/water mixtures) for large-scale purification .
- Exotherm management : Use jacketed reactors with temperature feedback controls during exothermic steps (e.g., coupling reactions) .
- Impurity profiling : Implement in-process LC-MS monitoring to detect scale-dependent byproducts like dimerized thiazolidine derivatives .
Advanced: How should researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 knockout models : Silence putative targets (e.g., kinases) in cell lines to confirm pathway-specific effects .
- Metabolomics profiling : Use LC-HRMS to track changes in endogenous metabolites (e.g., ATP, NADH) after treatment .
- In vivo PET imaging : Radiolabel the compound (e.g., with 11C at the methyl ester) to visualize biodistribution and target engagement in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
